3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol
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Overview
Description
3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyrazole with propargyl alcohol under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the amino group can produce a nitro derivative .
Scientific Research Applications
3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a different fusion pattern but similar biological activity.
Uniqueness
3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different kinases. This makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C8H6ClN5O |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
3-(6-amino-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H6ClN5O/c9-6-5-4(2-1-3-15)13-14-7(5)12-8(10)11-6/h15H,3H2,(H3,10,11,12,13,14) |
InChI Key |
GEIZKANDVQQZNH-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC1=C2C(=NN1)N=C(N=C2Cl)N)O |
Origin of Product |
United States |
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